Distinctive Chromatographic Behavior Validates its Use as a System Suitability Marker in UPLC Method Development
In a validated stability-indicating UPLC method for Irinotecan hydrochloride dosage forms, 11-Desethyl Irinotecan (Irinotecan EP Impurity A) exhibited a distinct and well-resolved chromatographic peak from the main Irinotecan peak and six other impurities and degradation products. This baseline resolution is a critical quantitative attribute that confirms the method's specificity and its ability to accurately assess the purity and stability of Irinotecan formulations [1].
| Evidence Dimension | Chromatographic Resolution (Specificity) |
|---|---|
| Target Compound Data | 11-Desethyl Irinotecan was well-resolved from the main peak and other impurities. |
| Comparator Or Baseline | Irinotecan hydrochloride (main peak) and six other specified impurities. |
| Quantified Difference | Well-resolved peak (Baseline separation) |
| Conditions | Waters Acquity BEH C8 (100 × 2.1 mm) 1.7-µm column; gradient mobile phase; UV detection at 220 nm; flow rate 0.3 mL/min. |
Why This Matters
This validated separation is essential for quality control (QC) laboratories to ensure the accuracy and reproducibility of Irinotecan purity and stability assessments.
- [1] Reddy, S. P., Sangeetha, D., & Kumar, N. (2012). UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. J Chromatogr Sci, 50(9), 810-819. View Source
